![molecular formula C16H12ClN3O3 B3035226 4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 303996-83-0](/img/structure/B3035226.png)
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, commonly known as CMNP, is a heterocyclic compound that has been studied for its potential applications in the field of organic synthesis. CMNP is a versatile synthetic intermediate that is used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. CMNP has also been studied for its potential applications in the field of biomedical research due to its unique biochemical and physiological effects. In
Scientific Research Applications
Synthesis Methods and Molecular Characterization
- Microwave-assisted synthesis methods have been employed to create pyrazoline derivatives, including compounds structurally similar to 4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. These methods offer higher yields and environmental benefits compared to conventional methods. The synthesized compounds have been characterized using techniques like FTIR, 1H NMR, and mass spectral data (Ravula et al., 2016).
Biological Activities and Applications
Anti-Inflammatory and Antibacterial Properties : Some pyrazoline derivatives show potent anti-inflammatory and antibacterial activities. Molecular docking results suggest that these compounds could serve as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Potential Anti-Cancer Agents : Pyrazole compounds have been synthesized and analyzed for their potential as anti-cancer agents. Their electronic structure, physico-chemical properties, and docking analysis suggest possible negative responses against human microsomal prostaglandin E synthase 1 (Thomas et al., 2019).
Antimicrobial Studies : Various pyrazole derivatives, including those structurally related to the compound , have been synthesized and tested for antimicrobial activity. Some compounds have shown good inhibitory activity against a range of bacteria and fungi (Reddy et al., 2010).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been conducted on related pyrazole derivatives to understand their molecular structure, interactions with proteins, and biological effects. These studies help in predicting the pharmacological potential of these compounds (Viji et al., 2020).
Structural Characterization
- Single-crystal X-ray diffraction and spectroscopic techniques have been used for the structural characterization of similar compounds, providing insights into their molecular conformation and stability (Kariuki et al., 2021).
properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10-15(11-5-7-12(17)8-6-11)16(21)19(18-10)13-3-2-4-14(9-13)20(22)23/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSAZSEJCXDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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